7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a sulfonyl group attached to an oxolane ring, which is fused to an azabicycloheptane framework.
Preparation Methods
The synthesis of 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic compounds, followed by subsequent functional group transformations . Industrial production methods may involve the use of palladium-catalyzed β-(hetero)arylation reactions, which have been shown to produce high yields and complete diastereoselectivity .
Chemical Reactions Analysis
7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, electron-deficient aryl or pyridyl iodides, and nucleophiles . Major products formed from these reactions include arylated and heteroarylated derivatives, which can be valuable in drug discovery .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of complex molecules and as a fragment in drug discovery . In biology, it may be used to study molecular interactions and pathways. In medicine, its derivatives have potential as inhibitors of specific molecular targets, such as the PI3K-AKT-mTOR pathway . Additionally, it has applications in materials science for the development of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit the PI3K-AKT-mTOR pathway, which is involved in cell growth and survival . The compound’s unique structure allows it to form stable interactions with these targets, thereby modulating their activity.
Comparison with Similar Compounds
7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives . These compounds share a bicyclic framework but differ in their functional groups and reactivity. The presence of the sulfonyl group in this compound imparts unique chemical properties, making it more versatile in certain reactions and applications. Other similar compounds include 7-oxabicyclo[4.1.0]heptane hydrochloride and hydrofluoride, which have been studied for their quantum-chemical properties .
Properties
Molecular Formula |
C10H17NO3S |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
7-(oxolan-3-ylsulfonyl)-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17NO3S/c12-15(13,8-5-6-14-7-8)11-9-3-1-2-4-10(9)11/h8-10H,1-7H2 |
InChI Key |
FENUZGDALQAXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2S(=O)(=O)C3CCOC3 |
Origin of Product |
United States |
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